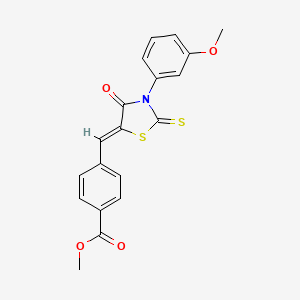

(Z)-methyl 4-((3-(3-methoxyphenyl)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)benzoate

Description

Properties

IUPAC Name |

methyl 4-[(Z)-[3-(3-methoxyphenyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15NO4S2/c1-23-15-5-3-4-14(11-15)20-17(21)16(26-19(20)25)10-12-6-8-13(9-7-12)18(22)24-2/h3-11H,1-2H3/b16-10- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBFSHCPHTDNCNQ-YBEGLDIGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)N2C(=O)C(=CC3=CC=C(C=C3)C(=O)OC)SC2=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC(=C1)N2C(=O)/C(=C/C3=CC=C(C=C3)C(=O)OC)/SC2=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15NO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-methyl 4-((3-(3-methoxyphenyl)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)benzoate is a compound of significant interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article synthesizes existing research findings regarding its biological activity, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a thioxothiazolidin moiety, which is known for various biological activities. The general structure can be represented as follows:

This structure suggests potential interactions with biological targets, enhancing its pharmacological profile.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of related thioxothiazolidin derivatives. For instance, a study on N-Derivatives of thioxothiazolidin compounds showed excellent antibacterial activity against several Gram-positive and Gram-negative bacteria, outperforming traditional antibiotics like ampicillin and streptomycin by 10–50 fold .

Table 1: Antimicrobial Activity of Thioxothiazolidin Derivatives

| Compound | MIC (mg/mL) | MBC (mg/mL) | Target Bacteria |

|---|---|---|---|

| Compound 8 | 0.004–0.03 | 0.008–0.06 | En. cloacae, E. coli |

| Compound 11 | 0.011 | Not reported | S. aureus |

| Compound 12 | 0.015 | Not reported | B. cereus |

The most active compounds demonstrated MIC values as low as 0.004 mg/mL against Enterobacter cloacae, indicating potent antibacterial effects .

Antifungal Activity

In addition to antibacterial effects, the compound exhibits antifungal properties, with MIC values ranging from 0.004 to 0.06 mg/mL against various fungal strains. The most sensitive fungal species identified was Trichoderma viride, while Aspergillus fumigatus showed the highest resistance .

Anticancer Activity

The anticancer potential of thioxothiazolidin derivatives has been explored in various studies, particularly focusing on their cytotoxic effects against cancer cell lines such as K562 (human chronic myelogenous leukemia) and MCF-7 (human breast adenocarcinoma). For example, one derivative demonstrated a cell growth inhibition rate of 64.4% at a concentration of 100 µg/mL against MCF-7 cells .

Table 2: Cytotoxicity Against Cancer Cell Lines

| Compound | Cell Line | % Inhibition at 100 µg/mL |

|---|---|---|

| Compound A | K562 | Not reported |

| Compound B | MCF-7 | 64.4% |

The proposed mechanisms for the biological activities of these compounds include:

- Inhibition of bacterial enzymes : Compounds may inhibit key enzymes such as MurB in E. coli, which is crucial for bacterial cell wall synthesis.

- Cytotoxicity in cancer cells : The presence of active methylene groups in thioxothiazolidins may facilitate interactions with cellular targets involved in proliferation and survival pathways.

Comparison with Similar Compounds

Structural Analogues

The following table summarizes structurally related thiazolidinone derivatives and their key differences:

Key Observations :

- Substituent Effects : The 3-methoxyphenyl group in the target compound may enhance lipophilicity and π-π stacking compared to hydroxyl or halogenated analogues .

- Ester vs. Acid Groups : Methyl/ethyl esters (e.g., target compound, 4h) improve membrane permeability, whereas carboxylic acid derivatives (e.g., ) favor solubility and ionic interactions.

- Bioactivity : Indole-containing derivatives (e.g., ) show superior antimicrobial activity, while fluorinated analogues (e.g., ) are often intermediates for further functionalization.

Physicochemical Properties

Insights :

- Higher logP values in ethyl/methyl esters (e.g., target compound, 4h) suggest enhanced blood-brain barrier penetration.

- The acetic acid derivative has a high melting point due to intermolecular H-bonding, limiting bioavailability.

Anti-Diabetic Activity:

- Compounds with 4-oxo-2-thioxothiazolidinone cores (e.g., ) showed superior glucose-lowering effects compared to Rosiglitazone (reference drug). The target compound’s 3-methoxyphenyl group may mimic Rosiglitazone’s tyrosine-binding interactions in PPARγ receptors.

Antimicrobial Activity:

- Indole-containing derivatives (e.g., ) exhibited MIC values of 2–8 µg/mL against S. aureus and C. albicans, attributed to membrane disruption via hydrophobic indole interactions.

Dual Inhibitory Activity:

- The acetic acid derivative inhibited both COX-2 (IC₅₀ = 0.8 µM) and 5-LOX (IC₅₀ = 1.2 µM), likely due to its carboxylate group interacting with catalytic metal ions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.